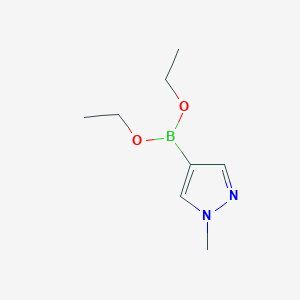
Diethyl (1-methyl-1H-pyrazol-4-yl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-methyl-1H-pyrazol-4-ylboronate is a chemical compound that belongs to the class of boron-containing heterocycles It is characterized by a pyrazole ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1-methyl-1H-pyrazol-4-yl)boronate typically involves the reaction of 1-methyl-1H-pyrazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an organic solvent. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-methyl-1H-pyrazol-4-ylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the boronate ester to boronic acid derivatives.
Substitution: The boronate group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, boronic acids, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Diethyl 1-methyl-1H-pyrazol-4-ylboronate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl (1-methyl-1H-pyrazol-4-yl)boronate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride: Another pyrazole derivative with distinct chemical properties and uses.
Uniqueness
Diethyl 1-methyl-1H-pyrazol-4-ylboronate is unique due to its specific boronate ester group, which imparts distinct reactivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C8H15BN2O2 |
|---|---|
Molecular Weight |
182.03 g/mol |
IUPAC Name |
diethoxy-(1-methylpyrazol-4-yl)borane |
InChI |
InChI=1S/C8H15BN2O2/c1-4-12-9(13-5-2)8-6-10-11(3)7-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
SWXFYUXTDBPWIF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















